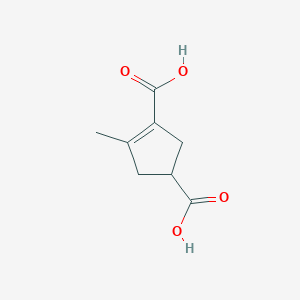
1-Naphthalen-1-ylimidazolidine-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Naphthalen-1-ylimidazolidine-2-thione is a heterocyclic compound that features a naphthalene ring fused with an imidazolidine-2-thione moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthalen-1-ylimidazolidine-2-thione typically involves the reaction of naphthylamine with carbon disulfide and an appropriate amine under controlled conditions. One common method includes the use of N-heterocyclic carbene (NHC) catalysts to promote the aza-benzoin/aza-acetalization domino reactions . This method allows for the efficient formation of the imidazolidine-2-thione ring with high yields and selectivity.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and reduce energy consumption .
Analyse Des Réactions Chimiques
Types of Reactions
1-Naphthalen-1-ylimidazolidine-2-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thione group to a thiol group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: N-substituted imidazolidine derivatives.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 1-Naphthalen-1-ylimidazolidine-2-thione involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymes. In the context of anti-HIV activity, it inhibits viral enzymes, preventing the replication of the virus .
Comparaison Avec Des Composés Similaires
1-Naphthalen-1-ylimidazolidine-2-thione can be compared with other imidazolidine-2-thione derivatives and naphthalene-based compounds:
Imidazolidine-2-thione Derivatives: These compounds share the imidazolidine-2-thione core but differ in their substituents, which can significantly alter their chemical and biological properties.
Naphthalene-Based Compounds: Compounds like naphthalene-1-thiol and naphthalene-1-amine share the naphthalene ring but have different functional groups, leading to distinct reactivity and applications.
Similar Compounds
- Naphthalene-1-thiol
- Naphthalene-1-amine
- Imidazolidine-2-thione derivatives
Propriétés
Numéro CAS |
30488-00-7 |
|---|---|
Formule moléculaire |
C13H12N2S |
Poids moléculaire |
228.31 g/mol |
Nom IUPAC |
1-naphthalen-1-ylimidazolidine-2-thione |
InChI |
InChI=1S/C13H12N2S/c16-13-14-8-9-15(13)12-7-3-5-10-4-1-2-6-11(10)12/h1-7H,8-9H2,(H,14,16) |
Clé InChI |
ABXQVILZWXJCGP-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C(=S)N1)C2=CC=CC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(9E)-9-[(4-aminophenyl)methylidene]fluoren-2-amine](/img/structure/B14675863.png)
![4-[1-(Dimethylamino)-3-methylpentan-2-yl]aniline](/img/structure/B14675875.png)

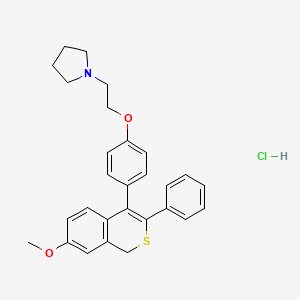
![Benzene, 1-methoxy-2-[1-(4-methoxyphenyl)propyl]-](/img/structure/B14675886.png)

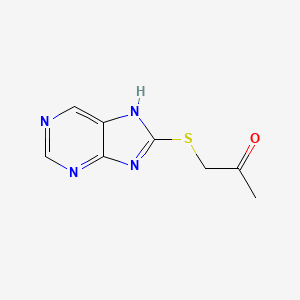


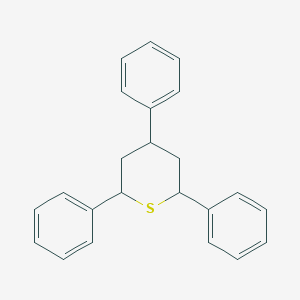
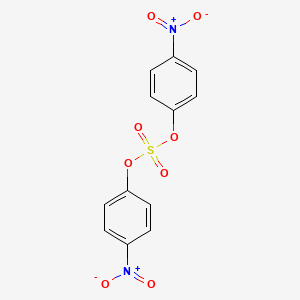
![3-[(Diethylamino)methyl]-2,6-bis(sulfanyl)-4H-thiopyran-4-one](/img/structure/B14675925.png)
